Cas no 953741-74-7 (6-Cyclopropyl-3-Propyl-1,2Oxazolo5,4-BPyridine-4-Carboxylic Acid)

6-Cyclopropyl-3-propyl-1,2-oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a fused oxazole-pyridine core with cyclopropyl and propyl substituents. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The carboxylic acid functional group enhances its reactivity, facilitating further derivatization for drug discovery applications. Its rigid bicyclic framework contributes to metabolic stability, while the cyclopropyl moiety may influence binding affinity in target interactions. The compound’s synthetic versatility and potential bioactivity render it useful for developing novel therapeutic agents, particularly in antimicrobial or anti-inflammatory domains. Its precise molecular architecture allows for tailored modifications to optimize pharmacokinetic profiles.
6-Cyclopropyl-3-Propyl-1,2Oxazolo5,4-BPyridine-4-Carboxylic Acid structure
953741-74-7 structure
Product Name:6-Cyclopropyl-3-Propyl-1,2Oxazolo5,4-BPyridine-4-Carboxylic Acid
CAS No:953741-74-7
MF:C13H14N2O3
MW:246.261863231659
CID:5733774
PubChem ID:16781908
Update Time:2025-06-10

6-Cyclopropyl-3-Propyl-1,2Oxazolo5,4-BPyridine-4-Carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • AB01001882-01
    • 6-cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylicacid
    • Z56645506
    • 953741-74-7
    • EN300-40973
    • 6-cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
    • SCHEMBL17267997
    • AKOS000137243
    • 6-cyclopropyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid
    • Isoxazolo[5,4-b]pyridine-4-carboxylic acid, 6-cyclopropyl-3-propyl-
    • 6-Cyclopropyl-3-Propyl-1,2Oxazolo5,4-BPyridine-4-Carboxylic Acid
    • Inchi: 1S/C13H14N2O3/c1-2-3-9-11-8(13(16)17)6-10(7-4-5-7)14-12(11)18-15-9/h6-7H,2-5H2,1H3,(H,16,17)
    • InChI Key: GLGPXIDJQVMEKG-UHFFFAOYSA-N
    • SMILES: O1C2C(C(CCC)=N1)=C(C(=O)O)C=C(C1CC1)N=2

Computed Properties

  • Exact Mass: 246.10044231g/mol
  • Monoisotopic Mass: 246.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 76.2Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 425.9±45.0 °C at 760 mmHg
  • Flash Point: 211.4±28.7 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

6-Cyclopropyl-3-Propyl-1,2Oxazolo5,4-BPyridine-4-Carboxylic Acid Security Information

6-Cyclopropyl-3-Propyl-1,2Oxazolo5,4-BPyridine-4-Carboxylic Acid Pricemore >>

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6-Cyclopropyl-3-Propyl-1,2Oxazolo5,4-BPyridine-4-Carboxylic Acid Related Literature

Additional information on 6-Cyclopropyl-3-Propyl-1,2Oxazolo5,4-BPyridine-4-Carboxylic Acid

Introduction to 6-Cyclopropyl-3-Propyl-1,2-Oxazolo[5,4-b]Pyridine-4-Carboxylic Acid (CAS No. 953741-74-7)

6-Cyclopropyl-3-Propyl-1,2-Oxazolo[5,4-b]Pyridine-4-Carboxylic Acid (CAS No. 953741-74-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazolopyridine carboxylic acids, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the cyclopropyl and propyl substituents, contribute to its distinct pharmacological properties.

The chemical structure of 6-Cyclopropyl-3-Propyl-1,2-Oxazolo[5,4-b]Pyridine-4-Carboxylic Acid is characterized by a fused oxazolopyridine ring system with a carboxylic acid functional group at the 4-position. The cyclopropyl and propyl substituents at the 6 and 3 positions, respectively, play crucial roles in modulating the compound's physicochemical properties and biological activity. These substituents enhance the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Recent studies have explored the potential therapeutic applications of 6-Cyclopropyl-3-Propyl-1,2-Oxazolo[5,4-b]Pyridine-4-Carboxylic Acid. One area of interest is its activity as a selective inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key targets in cancer therapy. The ability to selectively target these kinases without affecting other critical enzymes makes it a promising candidate for the development of targeted cancer therapies.

In addition to its potential as an anticancer agent, 6-Cyclopropyl-3-Propyl-1,2-Oxazolo[5,4-b]Pyridine-4-Carboxylic Acid has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 6-Cyclopropyl-3-Propyl-1,2-Oxazolo[5,4-b]Pyridine-4-Carboxylic Acid has been studied extensively to understand its behavior in biological systems. Preclinical studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. Its metabolism primarily occurs via hepatic enzymes, leading to the formation of several metabolites that are subsequently excreted through urine and bile.

To further evaluate the safety and efficacy of 6-Cyclopropyl-3-Propyl-1,2-Oxazolo[5,4-b]Pyridine-4-Carboxylic Acid, several preclinical studies have been conducted using animal models. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, more extensive toxicological studies are required to fully assess its safety profile before it can be advanced to clinical trials.

The development of 6-Cyclopropyl-3-Propyl-1,2-Oxazolo[5,4-b]Pyridine-4-Carboxylic Acid as a therapeutic agent is an ongoing process. Current efforts are focused on optimizing its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, researchers are exploring different formulations and delivery methods to improve its bioavailability and therapeutic index.

In conclusion, 6-Cyclopropyl-3-Propyl-1,2-Oxazolo[5,4-b]Pyridine-4-Carboxylic Acid (CAS No. 953741-74-7) represents a promising compound with potential applications in various therapeutic areas. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies will continue to elucidate its full potential and pave the way for its use in clinical settings.

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